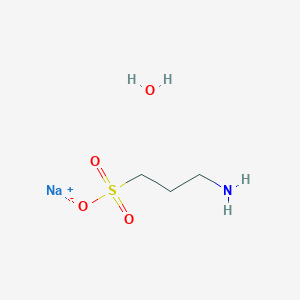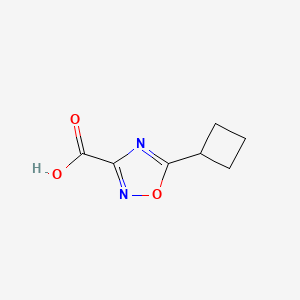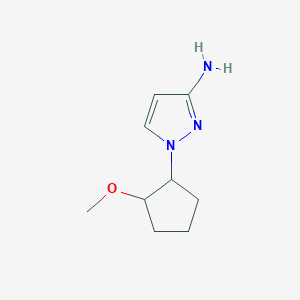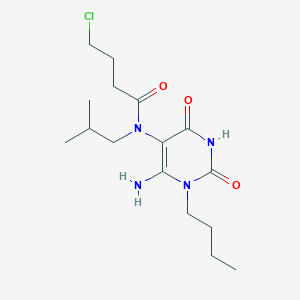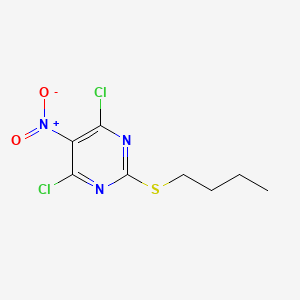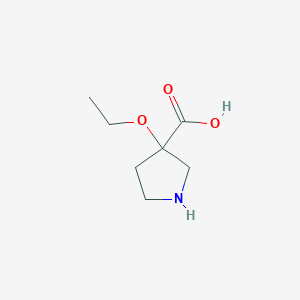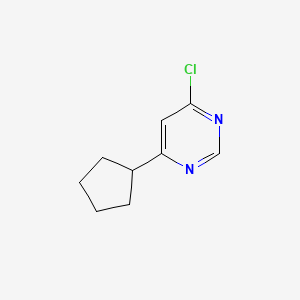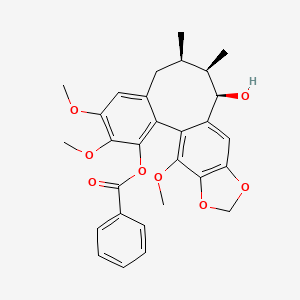
kadsuralignan K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadsuralignan K is a dibenzocyclooctadiene lignan isolated from the plant Kadsura coccinea. This compound is part of a group of lignans known for their diverse biological activities, including anti-inflammatory and nitric oxide production inhibitory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kadsuralignan K is typically isolated from the ethyl acetate fraction of an 80% acetone extract of Kadsura coccinea. The isolation process involves several chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Kadsura coccinea plant .
Análisis De Reacciones Químicas
Types of Reactions
Kadsuralignan K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Kadsuralignan K exerts its effects primarily through the inhibition of nitric oxide production. This inhibition is achieved by interfering with the signaling pathways involved in nitric oxide synthesis, particularly in activated macrophages . The compound targets specific enzymes and proteins involved in these pathways, leading to a reduction in nitric oxide levels and subsequent anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Kadsuralignan K is structurally similar to other dibenzocyclooctadiene lignans, such as kadsuralignan I, kadsuralignan J, and schisantherin R .
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of biological activities, particularly its potent nitric oxide production inhibitory effects. This makes it a valuable compound for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C29H30O8 |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
[(9R,10R,11R)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] benzoate |
InChI |
InChI=1S/C29H30O8/c1-15-11-18-12-20(32-3)25(33-4)28(37-29(31)17-9-7-6-8-10-17)22(18)23-19(24(30)16(15)2)13-21-26(27(23)34-5)36-14-35-21/h6-10,12-13,15-16,24,30H,11,14H2,1-5H3/t15-,16-,24-/m1/s1 |
Clave InChI |
BRYKANSBPAKIAC-DQIAKBPPSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)O)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC |
SMILES canónico |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


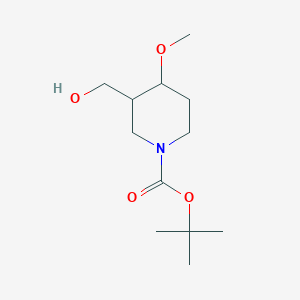

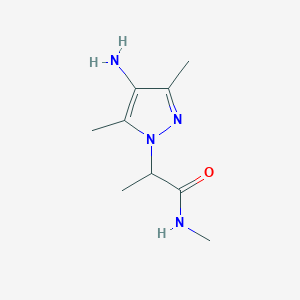
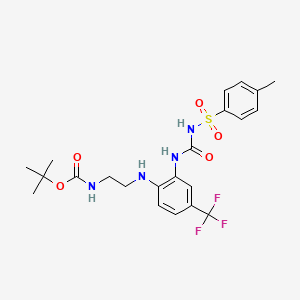
![5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067388.png)
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
